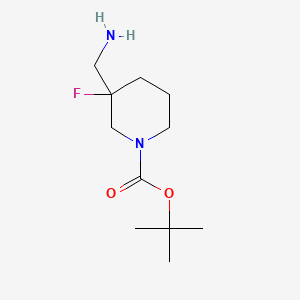

Tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-5-11(12,7-13)8-14/h4-8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSJCALZHFNFAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719924 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219832-36-6 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Foreword: The Significance of Fluorinated Piperidines in Modern Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with biological targets. The strategic incorporation of fluorine into these structures has emerged as a powerful tool for modulating a molecule's metabolic stability, lipophilicity, and binding affinity. Specifically, the 3-fluoro-3-(aminomethyl)piperidine moiety is of significant interest as it introduces a chiral center and a basic nitrogen atom, providing a versatile building block for the development of novel therapeutics. This guide provides an in-depth, experience-driven overview of a robust synthetic route to tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, a key intermediate for accessing this valuable pharmacophore.

Strategic Overview: A Multi-Step Approach from a Hydroxymethyl Precursor

The synthesis of this compound is most effectively approached through a multi-step sequence commencing with the commercially available or synthetically accessible precursor, tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate. This strategy hinges on the chemical transformation of the primary alcohol of the hydroxymethyl group into a primary amine. This is a classic and reliable transformation in organic synthesis, typically proceeding through a two-step sequence: activation of the hydroxyl group followed by nucleophilic substitution with an amine surrogate and subsequent reduction.

This guide will focus on a well-trodden and scalable pathway: the conversion of the hydroxymethyl group to a tosylate, followed by displacement with azide, and concluding with the reduction of the azide to the desired primary amine. This approach is favored for its high efficiency and the crystalline nature of the intermediates, which often simplifies purification.

Visualizing the Synthetic Workflow

The overall synthetic strategy can be visualized as a three-stage process, starting from the protected 3-fluoro-3-(hydroxymethyl)piperidine.

Caption: Synthetic workflow for the target compound.

Detailed Synthetic Protocols and Mechanistic Insights

This section provides a step-by-step guide for each reaction in the synthetic sequence, accompanied by expert commentary on the rationale behind the chosen conditions and potential challenges.

Stage 1: Activation of the Hydroxyl Group via Tosylation

The initial step involves the conversion of the primary alcohol in tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate to a tosylate. This is a crucial activation step, transforming the poorly leaving hydroxyl group into a highly effective tosylate leaving group, amenable to nucleophilic substitution.

Protocol:

-

To a solution of tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tosylate. Purification can be achieved by flash column chromatography on silica gel.

Expert Insights:

-

Choice of Base and Solvent: Pyridine serves as both the solvent and the base to neutralize the hydrochloric acid generated during the reaction. Its use is classical for tosylation reactions. Alternatively, a non-participating base like triethylamine in a solvent such as dichloromethane can be employed.

-

Stoichiometry: A slight excess of p-toluenesulfonyl chloride is used to ensure complete conversion of the starting material.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction.

Stage 2: Nucleophilic Displacement with Azide

With the activated tosylate in hand, the next step is the introduction of the nitrogen functionality. Sodium azide is an excellent nucleophile for this SN2 reaction, and the resulting azide is a stable and convenient precursor to the primary amine.

Protocol:

-

Dissolve the tosylated intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add sodium azide (1.5-2.0 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and monitor for completion by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with water and brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude azide is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Expert Insights:

-

Solvent Choice: DMF is an ideal solvent for this reaction as it is polar and aprotic, effectively solvating the sodium cation while leaving the azide anion highly nucleophilic.

-

Safety Precaution: Sodium azide is toxic and potentially explosive. Handle with appropriate personal protective equipment and avoid contact with acids, which can generate highly toxic hydrazoic acid.

Stage 3: Reduction of the Azide to the Primary Amine

The final step is the reduction of the azide to the target primary amine. This transformation can be achieved through several reliable methods, with catalytic hydrogenation being a common and clean choice.

Protocol (Catalytic Hydrogenation):

-

Dissolve the azido intermediate in a suitable solvent such as methanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Alternative Protocol (LiAlH4 Reduction):

-

In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and slowly add a solution of the azido intermediate in THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate to obtain the desired amine.

Expert Insights:

-

Choice of Reducing Agent: Catalytic hydrogenation is generally preferred due to its milder conditions and easier workup. However, LiAlH4 is a powerful alternative if catalytic hydrogenation is sluggish or if other functional groups sensitive to hydrogenation are present.

-

Safety with LiAlH4: LiAlH4 is a highly reactive and pyrophoric reagent. It must be handled with extreme care under an inert atmosphere, and the quenching procedure must be performed slowly and with adequate cooling.

Summary of Synthetic Transformations

| Stage | Reaction | Key Reagents | Solvent | Temperature | Purpose |

| 1 | Tosylation | p-Toluenesulfonyl chloride, Pyridine | Pyridine | 0 °C to RT | Activate the hydroxyl group for nucleophilic substitution. |

| 2 | Azide Displacement | Sodium azide | DMF | 60-80 °C | Introduce a nitrogen functionality as an amine precursor. |

| 3 | Azide Reduction | H2, Pd/C or LiAlH4 | Methanol or THF | Room Temperature | Convert the azide to the final primary amine. |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The principles and techniques described are foundational in modern organic synthesis and can be adapted for the preparation of a wide range of fluorinated piperidine derivatives. As the demand for sophisticated and highly functionalized building blocks in drug discovery continues to grow, robust and well-understood synthetic strategies such as this will remain indispensable for the advancement of medicinal chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Piperidines

Introduction: The Strategic Value of Fluorinated Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most abundant nitrogen-containing heterocycle in FDA-approved small-molecule drugs.[1] Its prevalence stems from its ability to confer aqueous solubility and serve as a versatile scaffold for three-dimensional diversification. In the relentless pursuit of optimizing drug candidates, chemists frequently turn to fluorine, an element with a unique and powerful influence on molecular properties. The strategic incorporation of fluorine into the piperidine scaffold has become a powerful tactic to enhance a molecule's pharmacokinetic and physicochemical profile.[2][3]

Fluorination can profoundly alter a molecule's basicity (pKa), lipophilicity (LogP), conformational behavior, and metabolic stability.[3][4] For instance, the high energy of the carbon-fluorine bond can increase metabolic stability, while the electronic effects of fluorine allow for the fine-tuning of pKa.[2] Understanding the intricate effects of fluorination is not merely an academic exercise; it is a critical component of rational drug design, enabling researchers to overcome challenges such as poor bioavailability, rapid metabolism, and off-target toxicity.

This guide provides a comprehensive exploration of the core physicochemical properties of fluorinated piperidines, offering both foundational principles and practical experimental guidance for researchers, scientists, and drug development professionals. We will delve into the causality behind the observed properties and provide detailed protocols for their accurate measurement.

Part 1: The Impact of Fluorination on the Physicochemical Properties of Piperidines

Basicity (pKa): The Inductive Influence of Fluorine

The basicity of the piperidine nitrogen is a critical parameter influencing a drug's absorption, distribution, and potential for off-target effects, such as hERG channel affinity, which can lead to cardiac toxicity.[5][6] The introduction of highly electronegative fluorine atoms to the piperidine ring exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. This, in turn, lowers the pKa, making the amine less basic.[7]

The magnitude of this pKa reduction is dependent on the number and position of the fluorine substituents relative to the nitrogen. Fluorine atoms in closer proximity (e.g., at the 2- or 3-position) will have a more pronounced effect than those further away (e.g., at the 4-position). For example, the introduction of a single fluorine atom can result in a pKa shift of approximately 1 to 2 units.[7][8] This modulation of basicity is a key tool for medicinal chemists to optimize a compound's properties for better oral absorption and a more favorable safety profile.[8]

| Compound | Substitution Pattern | pKa | Reference |

| Piperidine | Unsubstituted | ~11.2 | [7] |

| 4-Fluoropiperidine | Mono-fluorinated | ~9.5 | [8] |

| 3-Fluoropiperidine | Mono-fluorinated | ~9.4 | [7] |

| 4,4-Difluoropiperidine | Di-fluorinated | ~7.6 | [7] |

| 3,3-Difluoropiperidine | Di-fluorinated | ~6.6 | [7] |

Lipophilicity (LogP/LogD): A Context-Dependent Parameter

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial determinant of a drug's solubility, membrane permeability, and overall pharmacokinetic behavior.[9] The effect of fluorination on lipophilicity is complex and not always intuitive; it can either increase or decrease depending on the molecular context.[10][11]

While fluorine is highly electronegative, the C-F bond is poorly polarizable, which can lead to an increase in hydrophobicity.[4] The incorporation of a trifluoromethyl (CF3) group, for instance, generally leads to a substantial increase in lipophilicity.[12] However, in other cases, particularly with monofluorination, the introduction of a polar C-F bond can lead to a decrease in lipophilicity, especially if it is not shielded by other parts of the molecule.[13] The observed effect is influenced by the number of fluorine atoms, their spatial orientation, and the overall molecular structure.[10][11]

| Compound | Substitution Pattern | clogP | Reference |

| N-Boc-piperidine | Unsubstituted | ~2.4 | [5] |

| N-Boc-4-fluoropiperidine | Mono-fluorinated | ~2.1 | [5] |

| N-Boc-4,4-difluoropiperidine | Di-fluorinated | ~2.2 | [5] |

| N-Boc-3-fluoropiperidine | Mono-fluorinated | ~2.2 | [5] |

Conformational Preferences: The Axial Fluorine Phenomenon

A particularly fascinating aspect of fluorinated piperidines is their distinct conformational behavior. Contrary to what might be expected based on sterics alone, there is a notable preference for the fluorine atom to occupy an axial position in many substituted fluoropiperidines.[2][14] This preference is the result of a combination of stereoelectronic effects.[3][10]

The key driving forces behind this axial preference include:

-

Charge-Dipole Interactions: In protonated piperidinium ions, a strong electrostatic attraction between the positive charge on the nitrogen (N-H+) and the partial negative charge on the axial fluorine (C-F) stabilizes this conformation.[2][15]

-

Hyperconjugation: Electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital of the C-F bond (σC-H → σC-F) and the C-N bond (σC-H → σC-N) contributes to the stability of the axial conformer.[2][3]

-

Solvation Effects: The polarity of the solvent plays a significant role. More polar solvents can further stabilize the more polar axial conformer.[2][14]

This ability to enforce a specific conformation makes fluorinated piperidines valuable as rigid scaffolds in drug design, which can lead to improved binding affinity and selectivity for a target protein.[3][14]

Metabolic Stability: Enhancing Drug Half-Life

A primary strategy in medicinal chemistry is to improve a drug's metabolic stability, thereby increasing its half-life and bioavailability. Fluorination is a well-established method to achieve this.[4][16] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[2][12]

By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with a fluorine atom, chemists can effectively block oxidative metabolism at that site.[4] This can lead to a significant increase in the compound's half-life and overall exposure in the body. However, it is important to note that excessive fluorination can sometimes lead to alternative metabolic liabilities or undesirable pharmacokinetic properties.[4]

| Compound Series | Observation | Reference |

| Various drug candidates | Fluorine substitution at benzylic or allylic positions prevents hydroxylation, extending in vivo half-life. | [4] |

| JAK inhibitors | Introduction of fluorine at a benzylic site doubled the plasma half-life by preventing oxidative clearance. | [4] |

| Partially fluorinated N-alkyl-substituted piperidine-2-carboxamides | All fluorinated derivatives were found to be more readily oxidized in human liver microsomes, with degradation rates correlating with increasing lipophilicity. | [13] |

Part 2: Experimental Protocols for Characterizing Fluorinated Piperidines

Determination of pKa by Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds.[17] The method involves the stepwise addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa is the pH at which the compound is 50% ionized.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve the fluorinated piperidine derivative in high-purity water to a known concentration (e.g., 1-10 mM).

-

Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the analyte.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add the titrant in small, precise increments using a burette. After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the midpoint of the steepest part of the curve (the equivalence point) or by calculating the first derivative of the curve.

-

Controls: Perform a blank titration with only the solvent to correct for any background effects. Use a compound with a known pKa as a positive control to validate the experimental setup.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most direct method for measuring the octanol-water partition coefficient (LogP).[17][18] It involves partitioning a compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase.

Step-by-Step Methodology:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the fluorinated piperidine in one of the phases (e.g., the aqueous phase).

-

Partitioning: In a separation funnel, combine a known volume of the sample solution with a known volume of the other phase (e.g., a 1:1 volume ratio).

-

Equilibration: Shake the funnel for a sufficient amount of time to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Carefully collect aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or LC-MS/MS).

-

Calculation: Calculate the LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in aqueous phase]).

-

Controls: Run a blank experiment without the compound to check for interfering substances. Use a compound with a known LogP as a positive control.

In Vitro Metabolic Stability Assay using Liver Microsomes

In vitro metabolic stability assays are essential for predicting a compound's in vivo clearance.[19][20] Liver microsomes, which are subcellular fractions containing key drug-metabolizing enzymes like CYPs, are a commonly used system for these assays.[21] The assay measures the rate of disappearance of the parent compound over time.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4). Prepare a stock solution of the fluorinated piperidine and positive control compounds (e.g., testosterone, verapamil) in a suitable solvent like DMSO. Prepare an NADPH regenerating system.

-

Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the buffer, liver microsomes (e.g., human, rat), and the test compound at a final concentration of, for example, 1 µM.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., cold acetonitrile containing an internal standard).

-

Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Quantify the amount of the parent compound remaining in each sample using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate constant of elimination (k). Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).

-

Controls: Include a negative control without NADPH to assess non-enzymatic degradation. Include a positive control with a known metabolic profile to ensure the assay is performing correctly.

Conclusion

The incorporation of fluorine into the piperidine scaffold is a nuanced and powerful strategy in drug discovery. As we have explored, fluorination exerts a profound and predictable influence on basicity, a complex and context-dependent effect on lipophilicity, a fascinating control over conformational preference, and a significant enhancement of metabolic stability. A thorough understanding and a multi-parameter approach to evaluating these physicochemical properties are paramount for the successful design and optimization of novel therapeutics. By leveraging the principles and experimental protocols outlined in this guide, researchers can make more informed decisions, accelerating the journey from a promising lead compound to a life-changing medicine.

References

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central. [Link]

-

Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. [Link]

-

Wollenburg, M., Schlepphorst, C., Nairoukh, Z., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

-

ChemEurope.com. (2019). New synthesis method for producing fluorinated piperidines. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

-

ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]

-

Wollenburg, M., Schlepphorst, C., Nairoukh, Z., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health. [Link]

-

ResearchGate. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

-

Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

-

Tota, A., et al. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]

-

Slideshare. (n.d.). pKa and log p determination. [Link]

-

Scribd. (n.d.). A Guide To Log P and Pka Measurements and Their Use. [Link]

-

Dahija, A., & Gilmour, R. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry – A European Journal. [Link]

-

ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

-

ResearchGate. (n.d.). Lipophilicities (logP) and conformer-specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). [Link]

-

van Niel, M. B., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. [Link]

-

BioIVT. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

-

ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... [Link]

-

Innovare Academic Sciences. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Linclau, B., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

-

Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

-

Cyprotex. (n.d.). Microsomal Stability. [Link]

-

ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E... [Link]

-

Bentham Science. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

-

Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PubMed Central. [Link]

-

Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. PubMed. [Link]

-

Linclau, B., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PubMed Central. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Pharma Knowledge. (2024). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

-

ResearchGate. (n.d.). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]

-

University of Southampton. (2023). Lipophilicity modulations by fluorination correlate with membrane partitioning. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. d-nb.info [d-nb.info]

- 3. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cris.technion.ac.il [cris.technion.ac.il]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scribd.com [scribd.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

A Technical Guide to tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS 1219832-36-6): A Versatile Scaffold for Modern Drug Discovery

This guide provides an in-depth analysis of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate, a key building block in contemporary medicinal chemistry. We will delve into its structural significance, physicochemical properties, and strategic application in the synthesis of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical scaffolds for challenging biological targets.

Part 1: The Strategic Value of the 3-Fluoro-3-(aminomethyl)piperidine Scaffold

The compound identified by CAS number 1219832-36-6 is chemically known as this compound. Its molecular structure combines several features that are highly desirable in the design of new drugs.

The piperidine ring is a privileged scaffold, meaning it is a structural motif frequently found in approved drugs and bioactive molecules. Its three-dimensional, non-planar structure allows for the precise spatial orientation of functional groups, which is critical for selective binding to biological targets.

The introduction of a fluorine atom at the 3-position of the piperidine ring is a key design element. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties. In this context, the geminal fluorine atom can:

-

Modulate Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).

-

Impose Conformational Constraints: The fluorine atom can restrict the conformational flexibility of the piperidine ring, locking it into a preferred geometry for target binding.

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

The aminomethyl group at the 3-position serves as a versatile synthetic handle. The primary amine is a nucleophile that can readily participate in a wide range of chemical reactions, such as amide bond formation, reductive amination, and the formation of sulfonamides. This allows for the straightforward attachment of various side chains to explore the chemical space around a biological target.

Finally, the tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen. The Boc group is a widely used protecting group in organic synthesis because it is stable under many reaction conditions but can be easily removed under acidic conditions. This enables chemists to perform reactions on the aminomethyl group without undesired side reactions at the piperidine nitrogen.

Part 2: Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1219832-36-6 |

| Molecular Formula | C11H21FN2O2[1][2][3][4] |

| Molecular Weight | 232.30 g/mol [1][5] |

| Appearance | White to off-white crystalline powder[5] or liquid[6] |

| Purity | Typically ≥95-98%[4][5][6] |

| Solubility | Soluble in DMSO, slightly soluble in water and ethanol[5] |

| Storage | Store at 2-8°C in a dry, dark place under an inert atmosphere[1] |

Handling and Storage: This compound should be handled in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses. It is intended for research and development purposes only.[5][7] For long-term storage and to maintain its integrity, it should be kept in a tightly sealed container at the recommended temperature of 2-8°C.[1]

Part 3: Synthetic Utility and a Hypothetical Application in Kinase Inhibitor Synthesis

The true value of this compound lies in its application as a building block for more complex, biologically active molecules. To illustrate this, we will outline a hypothetical synthesis of a novel inhibitor targeting a fictitious protein kinase, "Kinase X."

In this scenario, the fluorinated piperidine core will serve as a scaffold to position a hinge-binding motif and a solvent-front-interacting group, a common strategy in kinase inhibitor design.

Hypothetical Synthetic Workflow:

Caption: Hypothetical two-step synthesis of a Kinase X inhibitor.

Step-by-Step Synthetic Protocol (Hypothetical):

Step 1: Amide Coupling

-

Dissolve this compound (1.0 eq) and the selected carboxylic acid hinge-binding moiety (1.1 eq) in dichloromethane (DCM).

-

Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Intermediate A.

Step 2: Boc Deprotection and Reductive Amination

-

Dissolve Intermediate A in DCM and add trifluoroacetic acid (TFA) (10 eq).

-

Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

-

Remove the solvent and excess TFA under reduced pressure to obtain the crude Intermediate B (the TFA salt).

-

Dissolve the crude Intermediate B and the desired aldehyde or ketone (1.2 eq) in dichloroethane (DCE).

-

Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO3.

-

Extract the product with DCM, dry the combined organic layers over Na2SO4, filter, and concentrate.

-

Purify the final compound by preparative HPLC to yield the target Kinase X inhibitor.

Part 4: Hypothetical Biological Evaluation Workflow

Once synthesized, the novel Kinase X inhibitor would undergo a series of in vitro assays to determine its potency and selectivity.

Experimental Workflow for Biological Evaluation:

Caption: Workflow for the biological evaluation of a novel kinase inhibitor.

Hypothetical Quantitative Data for the Final Compound:

| Assay | Parameter | Hypothetical Value |

| Biochemical Assay | IC50 for Kinase X | 15 nM |

| Cellular Assay | EC50 for inhibiting Kinase X substrate phosphorylation | 150 nM |

| Kinase Selectivity | S(10) at 1 µM (number of off-target kinases inhibited >90%) | 2 |

Part 5: Rationale for Experimental Design

The proposed synthetic and biological evaluation workflows are designed to be robust and self-validating.

-

Causality in Synthesis: The choice of a two-step synthetic route with a Boc-protecting group strategy is a classic and reliable method in medicinal chemistry. It allows for the controlled and sequential introduction of different functionalities, minimizing side reactions and simplifying purification. The use of standard, well-characterized coupling (HATU) and reductive amination (NaBH(OAc)3) reagents ensures high reaction yields and predictability.

-

Trustworthiness in Biological Assays: The workflow begins with a biochemical assay (e.g., ADP-Glo™) to measure the direct interaction between the inhibitor and the isolated Kinase X enzyme. This provides a clean, quantitative measure of potency (IC50). Following this, a cellular assay is crucial to confirm that the compound can penetrate the cell membrane and inhibit the target in a more complex biological environment (EC50). A significant drop-off between the IC50 and EC50 values could indicate poor cell permeability or other liabilities. The kinase selectivity panel is a critical step to ensure the inhibitor is not acting as a "promiscuous" agent that binds to many kinases, which could lead to off-target toxicity.

Part 6: Conclusion

This compound (CAS 1219832-36-6) is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a powerful tool to create novel drug candidates. Its unique combination of a privileged piperidine scaffold, a conformationally-constraining and metabolically-stabilizing fluorine atom, and a versatile synthetic handle makes it an attractive starting point for developing potent and selective therapeutics for a wide range of diseases. The hypothetical workflows presented in this guide illustrate a logical and scientifically rigorous path from this building block to a potential lead compound.

References

-

Fluoropharm. (n.d.). 1219832-36-6. Retrieved from [Link]

-

Autech Industry Co.,Limited. (n.d.). This compound,1219832-36-6. Retrieved from [Link]

-

National Analytical Corporation - Chemical Division. (n.d.). 3-aminomethyl-3-fluoropiperidine-1-carboxylic Acid Tert-butyl Ester. Retrieved from [Link]

-

ChemBK. (n.d.). 1219832-36-6. Retrieved from [Link]

-

Carboxes. (n.d.). Quality O-Bromoaniline Chemicals and Solar Glycol Trader in Mumbai. Retrieved from [Link]

Sources

- 1. 1219832-36-6|this compound|BLD Pharm [bldpharm.com]

- 2. CAS 1219832-36-6 | 4H56-3-1W | MDL MFCD18375048 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 1219832-36-6 | this compound - Fluoropharm [fluoropharm.com]

- 4. This compound,1219832-36-6-Amadis Chemical [amadischem.com]

- 5. 3-aminomethyl-3-fluoropiperidine-1-carboxylic Acid Tert-butyl Ester - Liquid, 95% Purity, Molecular Weight 232.3 G/mol, Cas No: 1219832-36-6 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. Carboxes Supplier in Mumbai,Trader in Maharashtra [chemicalmanufacturers.in]

- 7. dempochem.com [dempochem.com]

A Senior Application Scientist's Guide to the Structural Elucidation of tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The strategic introduction of a fluorine atom onto this scaffold can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, pKa, and membrane permeability.[1] The title compound, tert-butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate (CAS No. 1219832-36-6[2]), is a chiral building block of significant interest in drug discovery. Its structure combines the fluorinated piperidine core with a primary amine, masked by a tert-butyloxycarbonyl (Boc) protecting group.

Accurate and unambiguous structural elucidation is paramount to ensure the integrity of any research or development program utilizing this intermediate. This guide provides an in-depth, experience-driven approach to confirming the constitution, connectivity, and stereochemistry of this molecule, explaining not just the methods used, but the scientific rationale behind their application.

Chapter 1: Foundational Analysis: Confirming the Blueprint

Before delving into complex connectivity, we must first confirm the molecular formula and the presence of key functional groups. High-Resolution Mass Spectrometry (HRMS) and Infrared (IR) Spectroscopy are the foundational pillars of this initial analysis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental composition. For a novel or critical intermediate, this is a non-negotiable first step to validate its identity. We would typically use a soft ionization technique like Electrospray Ionization (ESI) to preserve the molecule and observe the protonated molecular ion, [M+H]⁺.

The expected fragmentation pattern is also highly diagnostic. The Boc group is notoriously labile under mass spectrometry conditions and its loss provides a key validation point.

Data Presentation: Expected HRMS Ions

| Ion Formula | Description | Calculated m/z |

| [C₁₁H₂₁FN₂O₂ + H]⁺ | Protonated Molecular Ion | 233.1660 |

| [C₆H₁₂FN₂ + H]⁺ | Loss of Boc group (-C₅H₉O₂) | 131.1030 |

| [C₇H₁₃FN₂O₂ + H]⁺ | Loss of tert-butyl group (-C₄H₈) | 177.1034 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule. The carbamate (Boc group) and the primary amine each have characteristic vibrational frequencies.

Data Presentation: Key FTIR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Assignment |

| ~3300-3400 | N-H Stretch | Primary Amine (NH₂) | A characteristic broad signal indicating the presence of the aminomethyl group. |

| ~2975, ~2870 | C-H Stretch | Aliphatic | Corresponds to the various sp³ C-H bonds in the piperidine ring and Boc group. |

| ~1680-1700 | C=O Stretch | Carbamate (Boc) | A strong, sharp absorption confirming the presence of the carbamate carbonyl.[3] |

| ~1160 | C-O Stretch | Carbamate (Boc) | Part of the carbamate fingerprint region. |

| ~1050-1150 | C-F Stretch | Alkyl Fluoride | A strong absorption indicating the presence of the carbon-fluorine bond. |

Chapter 2: The Core Framework: Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework and the precise location of the fluorine atom. A suite of 1D and 2D experiments is required for full confirmation.

¹H NMR: Proton Environment Analysis

Expertise & Rationale: The ¹H NMR spectrum confirms the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. The Boc group provides a highly conspicuous signal—a large, sharp singlet integrating to nine protons, typically upfield around 1.4-1.5 ppm.[4] The remaining signals for the piperidine and aminomethyl protons will be more complex due to diastereotopicity and coupling to both adjacent protons and the fluorine atom (JHF).

¹³C NMR: The Carbon Skeleton

Expertise & Rationale: The ¹³C NMR spectrum reveals all unique carbon environments. The most critical aspect for this molecule is the effect of the fluorine atom. The carbon directly bonded to fluorine (C3) will exhibit a very large one-bond coupling constant (¹JCF) of approximately 170-180 Hz, splitting the signal into a doublet.[3] This is an unambiguous marker for the point of fluorination. Carbons two and three bonds away will show smaller ²JCF and ³JCF couplings, respectively.

¹⁹F NMR: Direct Evidence of Fluorination

Expertise & Rationale: ¹⁹F NMR provides direct observation of the fluorine atom. The chemical shift indicates the electronic environment of the fluorine, while its multiplicity reveals the number of adjacent protons. For this structure, the fluorine signal is expected to be a multiplet due to coupling with the geminal aminomethyl protons and the vicinal protons on C2 and C4 of the piperidine ring.

Data Presentation: Predicted NMR Spectral Data (in CDCl₃)

| Nucleus | Predicted δ (ppm) | Multiplicity | Key Couplings (J in Hz) | Assignment |

| ¹H | ~1.46 | s | - | C(CH₃)₃ |

| ¹H | ~1.5-2.1 | m | JHH, JHF | Piperidine CH₂ (C4, C5) |

| ¹H | ~2.8-3.1 | m | JHH, ²JHF | CH₂NH₂ |

| ¹H | ~3.0-4.0 | m (broad) | JHH, JHF | Piperidine CH₂ (C2, C6) |

| ¹³C | ~28.5 | q | - | C(CH₃)₃ |

| ¹³C | ~25-40 | t | Potential ³JCF, ⁴JCF | Piperidine CH₂ (C4, C5) |

| ¹³C | ~40-50 | t | Potential ²JCF, ³JCF | Piperidine CH₂ (C2, C6) |

| ¹³C | ~50.0 | dt | ²JCF ≈ 20-25 Hz | CH₂NH₂ |

| ¹³C | ~80.0 | s | - | C(CH₃)₃ |

| ¹³C | ~90-95 | d | ¹JCF ≈ 170-180 Hz | C3-F |

| ¹³C | ~155.0 | s | - | NC=O |

| ¹⁹F | ~ -160 to -180 | m | JHF | C3-F |

Note: Chemical shifts are predictions based on analogous structures and may vary with solvent and concentration.[3]

2D NMR: Connecting the Pieces

Expertise & Rationale: While 1D NMR provides the list of parts, 2D NMR builds the final structure. A logical workflow is essential.

-

COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (¹H-¹H). This will map out the contiguous protons within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to its directly attached carbon (¹H-¹³C). This definitively assigns the carbons of the CH and CH₂ groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C). This is the key to connecting the different spin systems. For instance, it will show correlations from the Boc methyl protons to the carbamate carbonyl carbon and from the aminomethyl protons to the fluorinated C3, confirming the overall structure.

Chapter 3: Stereochemical Integrity: Chiral Analysis

Expertise & Rationale: The C3 position, bearing both the fluorine and the aminomethyl group, is a chiral center. In any pharmaceutical context, confirming the enantiomeric purity of such a building block is absolutely critical, as different enantiomers can have vastly different biological activities and toxicities. [5]Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

Workflow: Chiral HPLC Method Development

Caption: Logical workflow for chiral HPLC method development.

Chapter 4: Integrated Analytical Workflow

The structural elucidation is not a series of independent experiments but an integrated system where each result corroborates the others. The final confirmation rests on the convergence of all data points to a single, unambiguous structure.

Caption: Overall workflow for complete structural elucidation.

Chapter 5: Experimental Protocols

These protocols are designed to be self-validating systems, providing a clear and reliable path to acquiring high-quality data.

Protocol 5.1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire spectrum on a 400 MHz or higher spectrometer. Calibrate the chemical shift to the residual solvent peak (7.26 ppm for CDCl₃). [4]3. ¹³C NMR Acquisition: Acquire spectrum with proton decoupling. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio for all carbons, especially the quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire spectrum with proton decoupling for chemical shift determination and a coupled spectrum to observe JHF couplings.

-

2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing for the expected chemical shift ranges.

Protocol 5.2: High-Resolution Mass Spectrometry (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the mass accuracy is calibrated to < 5 ppm.

Protocol 5.3: Chiral HPLC

-

System: Standard HPLC system with a UV detector.

-

Column: Select a polysaccharide-based chiral column (e.g., Chiralpak® IA, 250 x 4.6 mm, 5 µm). [6]3. Sample Preparation: Dissolve the racemic standard and the analyte in the mobile phase to a concentration of ~1.0 mg/mL. Filter through a 0.45 µm syringe filter. [6]4. Initial Conditions:

-

Optimization: If separation is not achieved, systematically vary the percentage of isopropanol (e.g., 5%, 15%, 20%). Evaluate the effect of temperature (e.g., 15°C, 35°C) to improve resolution. [6]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the thoughtful integration of multiple analytical techniques. By following the logical workflows and robust protocols outlined in this guide—from foundational mass and functional group analysis to detailed NMR connectivity studies and final stereochemical confirmation—researchers can be fully confident in the identity and purity of this valuable chemical building block, ensuring the integrity and success of their scientific endeavors.

References

-

O'Hagan, D. (2020). Synthesis and Structural Elucidation of 1,2‐Disubstituted 3‐Fluoropiperidines. European Journal of Organic Chemistry. Available at: [Link]

-

Soloshonok, V. A. (2008). Supporting Information for Asymmetric synthesis of β-trifluoromethyl-β-amino acids via Reformatsky reaction. Wiley-VCH. Available at: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Available at: [Link]

-

De Kimpe, N., et al. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Ghent University. Available at: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC - NIH. Available at: [Link]

-

Nairoukh, Z. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. Available at: [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. University of Münster. Available at: [Link]

-

G. M. L. Consoli, G. Granata, C. Geraci. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. Available at: [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available at: [Link]

-

PubChem. (2025). tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. PubChem. Available at: [Link]

-

Royal Society of Chemistry. (2013). Supporting Information for Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. RSC Publishing. Available at: [Link]

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

-

Phys.org. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. Phys.org. Available at: [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

-

Dana Bioscience. (n.d.). tert-Butyl (3S)-3-(aminomethyl)-3-fluoropiperidine-1-carboxylate 1g. Dana Bioscience. Available at: [Link]

-

analytica-world.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com. Available at: [Link]

-

chemeurope.com. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. chemeurope.com. Available at: [Link]

-

PubChem. (2025). tert-Butyl (3S,4S)-4-amino-3-fluoropiperidine-1-carboxylate. PubChem. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

ResearchGate. (n.d.). 19F‐NMR spectra for N‐Fmoc‐protected 3c. (a) 376 MHz, CDCl3, 25 °C; (b)... ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. ningboinno.com. Available at: [Link]

-

Aqbiopharma. (n.d.). This compound. Aqbiopharma. Available at: [Link]

-

Advanced ChemBlocks. (n.d.). tert-butyl (3S,4R)-4-amino-3-fluoropiperidine-1-carboxylate. Advanced ChemBlocks. Available at: [Link]

-

PubChem. (2021). Tert-butyl 5-(aminomethyl)-3,3-difluoropiperidine-1-carboxylate. PubChem. Available at: [Link]

-

AdooQ BioScience. (n.d.). (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. AdooQ BioScience. Available at: [Link]

- Google Patents. (2009). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents.

-

Veeprho. (n.d.). Tert-Butyl (R)-3-Aminopiperidine-1-Carboxylate | CAS 188111-79-7. Veeprho. Available at: [Link]

Sources

Foreword: The Strategic Imperative of Fluorine in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of 3-Fluoropiperidine Derivatives

In the landscape of medicinal chemistry, the piperidine ring is one of the most ubiquitous saturated N-heterocycles found in approved pharmaceuticals, prized for its versatile scaffolding capabilities.[1] However, its inherent basicity and conformational flexibility can present significant challenges, including off-target activity and suboptimal pharmacokinetic profiles. The strategic incorporation of fluorine, particularly at the 3-position, has emerged as a powerful tool to overcome these hurdles. This guide provides a technical deep-dive into the biological significance of 3-fluoropiperidine derivatives, moving beyond a simple catalog of compounds to explain the underlying physicochemical principles that drive their activity and utility in drug development. We will explore the causality behind their design, detail field-proven analytical methodologies, and present case studies that showcase their therapeutic potential.

Part 1: The Physicochemical Core: How 3-Fluorination Governs Conformation and Basicity

The profound impact of a single fluorine atom at the 3-position of a piperidine ring stems from its fundamental effects on electron distribution and steric demand. These primary effects give rise to two critical secondary characteristics that medicinal chemists exploit: conformational restriction and pKa modulation.

Conformational Preference: The Axial Fluorine Advantage

Unlike many other substituents, the 3-fluoro group on a piperidine ring exhibits a strong preference for the axial orientation.[1][2] This is not driven by traditional steric considerations but by a combination of stabilizing stereoelectronic effects. A comprehensive understanding of these forces is crucial, as they pre-organize the ligand into a specific three-dimensional shape, reducing the entropic penalty upon binding to a biological target.

The primary drivers for this axial preference are:

-

Charge-Dipole Interactions: In the protonated state, which is common under physiological conditions, a stabilizing interaction occurs between the positive charge on the piperidinium nitrogen and the electron-rich fluorine atom (C-F···H-N+).[2][3][4] This interaction is maximized when the C-F bond is axial.

-

Hyperconjugation: Stabilizing electron delocalization occurs from an anti-periplanar C-H bond into the low-lying antibonding orbital (σ*) of the C-F bond. This gauche effect further favors the axial conformation.[2][3]

These combined forces make the 3-fluoropiperidine scaffold a conformationally rigid building block, a highly desirable trait in rational drug design.

Caption: Key stabilizing forces favoring the axial conformation of 3-fluoropiperidine.

pKa Modulation: A Tool for Efficacy and Safety

The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the piperidine nitrogen. This effect is stereo-dependent: the pKa of the axial conformer is typically higher than that of the equatorial one. For instance, in the development of the clinical candidate MK-0731, the axial fluoro-isomer had a pKa of 7.6, while the equatorial version was 6.6.[1] This ability to fine-tune basicity is a cornerstone of modern drug design for two primary reasons:

-

Optimizing Target Engagement: For some targets, a specific range of basicity is required for optimal binding. The 3-fluoro group allows chemists to dial in the desired pKa to maximize potency.[1]

-

Mitigating Off-Target Effects: High basicity in drug candidates is often linked to cardiovascular toxicity, primarily through binding to the hERG potassium ion channel.[1] By lowering the pKa, the 3-fluoro substituent can disrupt this unwanted interaction, significantly improving the safety profile of a lead compound.[1]

Part 2: Biological Activity: Case Studies and Methodologies

The unique physicochemical properties of the 3-fluoropiperidine scaffold have been successfully applied across a range of biological targets. The following case studies illustrate its utility and provide detailed protocols for assessing biological activity.

Case Study 1: Kinesin Spindle Protein (KSP) Inhibitors for Oncology

The Kinesin Spindle Protein (KSP) is a motor protein essential for the formation of a bipolar spindle during mitosis. Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a compelling oncology target.[5][6]

-

Lead Compound: MK-0731 is a potent, allosteric KSP inhibitor that incorporates a (3R,4S)-3-fluoro-1-methylpiperidine moiety.[7][8]

-

Rationale for 3-Fluoropiperidine: The development of MK-0731 provides a classic example of strategic fluorination. An earlier, non-fluorinated piperidine-containing inhibitor was a potent substrate for the P-glycoprotein (Pgp) efflux pump, limiting its efficacy.[1] Introducing the 3-fluoro group served a dual purpose:

-

It modulated the piperidine's pKa into a range (6.5-8.0) that increased efficacy and reduced Pgp efflux.[1]

-

The specific syn-stereochemistry was critical for achieving high potency.

-

-

Biological Potency: MK-0731 is a highly potent inhibitor of KSP, demonstrating the successful application of this strategy.

| Compound | Target | Potency (IC₅₀) | Key Feature | Reference |

| MK-0731 | Kinesin Spindle Protein (KSP) | 2.2 nM | (3R,4S)-3-fluoropiperidine | [5][6][7] |

| Predecessor | Kinesin Spindle Protein (KSP) | - | Non-fluorinated piperidine | [1] |

This protocol describes a standard, enzyme-coupled assay to determine the IC₅₀ of an inhibitor against KSP. The assay measures the rate of ATP hydrolysis by monitoring the oxidation of NADH, which results in a decrease in absorbance at 340 nm.[9][10][11]

I. Reagents & Buffers:

-

Assay Buffer: 80 mM PIPES (pH 6.8), 50 mM NaCl, 5 mM MgCl₂, 1 mM EGTA.

-

Enzyme/Substrate Mix: Assay Buffer containing recombinant human KSP motor domain (e.g., 40 nM final concentration), paclitaxel-stabilized microtubules (e.g., 1 µM final concentration), and 1 mM ATP.

-

Coupled Enzyme System: Assay Buffer containing 5 mM phosphoenolpyruvate (PEP), ~12 U/mL pyruvate kinase (PK), ~17 U/mL lactate dehydrogenase (LDH), and 280 µM NADH.

-

Test Compound: Serial dilutions in DMSO.

II. Step-by-Step Methodology:

-

Plate Preparation: Add 2.5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well UV-transparent plate.

-

Reaction Initiation: Add 100 µL of a 2X solution of the Enzyme/Substrate Mix and the Coupled Enzyme System to each well.

-

Incubation & Measurement: Immediately place the plate in a spectrophotometer pre-heated to 23-25°C. Monitor the decrease in absorbance at 340 nm every 10-30 seconds for 20-30 minutes.

-

Data Analysis: a. Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve for each well. b. Convert the rate from ΔOD/min to µM ADP/min using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). c. Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the KSP ATPase coupled-enzyme assay.

Case Study 2: GPCR Ligands (Sigma-1 and CGRP Receptors)

The conformationally defined nature of the 3-fluoropiperidine scaffold makes it an excellent building block for ligands targeting G-Protein Coupled Receptors (GPCRs), where precise geometry is paramount for high-affinity binding.

-

Sigma-1 (σ₁) Receptors: These are intracellular chaperone proteins implicated in a variety of CNS disorders. Several potent and selective σ₁ ligands utilize a fluorinated piperidine core. The fluorine is often placed on an N-alkyl chain rather than the ring itself, but the principle of using fluorine to optimize properties remains. For example, 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine is a selective, high-affinity ligand developed for PET imaging.[12]

-

CGRP Receptors: Antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor are a major class of drugs for the treatment of migraine.[13] The key pharmacophore of several CGRP antagonists is a syn-3-fluoro-4-aminopiperidine, highlighting the importance of this specific, stereochemically defined scaffold for potent activity.[14][15]

| Compound Class | Target | Affinity (Kᵢ) | Key Feature | References |

| Fluoropropyl-piperidines | Sigma-1 (σ₁) Receptor | 0.59 - 4.3 nM | N-(fluoropropyl)piperidine | [12][16] |

| Spirocyclic Piperidines | Sigma-1 (σ₁) Receptor | 0.79 nM | Fluorinated side chain | [16] |

| Amino-piperidines | CGRP Receptor | Potent Antagonists | syn-3-Fluoro-4-aminopiperidine | [14][15][17] |

This protocol is a gold standard for determining the binding affinity (Kᵢ) of a test compound for a specific GPCR.[18][19] It measures the ability of a non-radioactive test compound to compete with a known radioactive ligand ('radioligand') for binding to the receptor.

I. Reagents & Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the target GPCR (e.g., CGRP-R or σ₁-R), stored at -80°C. Protein concentration determined by BCA assay.

-

Radioligand: A high-affinity ligand for the target receptor labeled with ³H or ¹²⁵I (e.g., [³H]-(+)-pentazocine for σ₁-R), diluted in Binding Buffer to a final concentration near its Kₑ value.

-

Non-specific Agent: A high concentration (e.g., 10 µM) of a known, unlabeled ligand to determine non-specific binding.

-

Test Compound: Serial dilutions in DMSO, then further diluted in Binding Buffer.

II. Step-by-Step Methodology:

-

Thaw and Prepare Membranes: Thaw the receptor membrane aliquot on ice and resuspend in ice-cold Binding Buffer to a working concentration (e.g., 5-20 µg protein per well).

-

Assay Plate Setup (96-well plate):

-

Total Binding: Add 50 µL Binding Buffer.

-

Non-specific Binding: Add 50 µL Non-specific Agent.

-

Competition: Add 50 µL of each serial dilution of the test compound.

-

-

Add Radioligand: Add 50 µL of the radioligand solution to all wells.

-

Add Membranes: Add 150 µL of the membrane suspension to all wells to initiate the binding reaction. The final volume is 250 µL.

-

Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C, presoaked in 0.3% PEI) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: a. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. d. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Caption: Generalized GPCR antagonism by 3-fluoropiperidine derivatives.

Part 3: Conclusion and Future Outlook

The 3-fluoropiperidine moiety is far more than a simple isostere for a hydrogen atom; it is a sophisticated chemical tool that leverages fundamental principles of stereoelectronics and physical organic chemistry to solve complex problems in drug discovery. Its ability to enforce a rigid axial conformation and precisely tune the basicity of the piperidine nitrogen provides a powerful, dual-pronged approach to enhancing ligand potency while simultaneously designing out critical safety liabilities like hERG channel affinity. The successful development of clinical candidates such as the KSP inhibitor MK-0731 and multiple CGRP receptor antagonists validates this strategy. As our understanding of fluorine chemistry deepens and synthetic methodologies become more advanced, the 3-fluoropiperidine scaffold and its derivatives will undoubtedly continue to be a cornerstone of rational drug design for the foreseeable future.

References

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link][18]

-

Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. Retrieved from [Link][19]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link][20]

-

Duke University. (1999). ATPase Assays – Kinesin. Retrieved from [Link][9]

-

Zhang, M., et al. (2018). Probing the molecular basis of hERG drug block with unnatural amino acids. Scientific Reports. Retrieved from [Link][21]

-

Katsifis, A., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear Medicine and Biology. Retrieved from [Link][12]

-

El-Gamil, D. S., et al. (2022). Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][5]

-

El-Gamil, D. S., et al. (2022). Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies. Taylor & Francis Online. Retrieved from [Link][6]

-

Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry. Retrieved from [Link][8]

-

Laggner, C., et al. (n.d.). Assay conditions for GPCR radioligand competition binding assays. ResearchGate. Retrieved from [Link][22]

-

Holen, K., et al. (2012). A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors. ResearchGate. Retrieved from [Link][23]

-

Zovko, S., et al. (2019). Assays for kinesin microtubule-stimulated ATPase activity. ResearchGate. Retrieved from [Link][10]

-

Brust, P., et al. (2017). First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine ([18F]FPS) in healthy humans. ResearchGate. Retrieved from [Link][16]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Retrieved from [Link][3]

-

Nairoukh, Z., et al. (n.d.). The conformational preferences of 3-fluoropiperidine (1) and.... ResearchGate. Retrieved from [Link][4]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. Retrieved from [Link][2]

-

Merck & Co. (2019). Synthesis of a CGRP Receptor Antagonist via a Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. ResearchGate. Retrieved from [Link][14]

-

Rossi, M., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLOS ONE. Retrieved from [Link][24]

-

Al-Wahaibi, L. H., et al. (2022). Study of a new piperidone as an anti-Alzheimer agent: Molecular docking, electronic and intermolecular interaction investigations by DFT method. Journal of King Saud University - Science. Retrieved from [Link][25]

-

Sabeena, M., et al. (2022). Multi Targeted DockingAnalysis and in Vitro Efficacy of Novel Substituted Piperidine-Flavone Analogues for Alzheimer's Disease. Neuroquantology. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinesin ATPase Assay Services. Retrieved from [Link][26]

-

Foley, D. P., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. Organic Letters. Retrieved from [Link][15]

-

Hackney, D. D. (1998). Assays for Kinesin Microtubule-Stimulated AT Pase Activity. Springer Nature Experiments. Retrieved from [Link][11]

-

Perry, M., et al. (2010). Revealing the structural basis of action of hERG potassium channel activators and blockers. The Journal of Physiology. Retrieved from [Link][27]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link][1]

-

De-la-Cruz, A., et al. (2010). Insights into the molecular mechanism of hERG1 channel activation and blockade by drugs. Current Medicinal Chemistry. Retrieved from [Link][28]

-

DeMarco, K. R., & Tarek, M. (2021). Structural modeling of the hERG potassium channel and associated drug interactions. Biophysical Journal. Retrieved from [Link][30]

-

ResearchGate. (n.d.). Structure-activity relationship of piperidine derivatives with.... Retrieved from [Link][31]

-

Cheng, Y. C., et al. (2019). The hERG potassium channel intrinsic ligand regulates N- and C-terminal interactions and channel closure. The Journal of General Physiology. Retrieved from [Link][32]

-

Szałata, A., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Molecules. Retrieved from [Link][33]

-

Burgey, C. S., et al. (2014). Invention of novel 3-aminopiperidin-2-ones as calcitonin gene-related peptide receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][17]

-

Ceruso, M., et al. (2014). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry. Retrieved from [Link][34]

-

Harris, P. W. R., et al. (2021). Lipidated Calcitonin Gene-Related Peptide (CGRP) Peptide Antagonists Retain CGRP Receptor Activity and Attenuate CGRP Action In Vivo. Frontiers in Pharmacology. Retrieved from [Link][35]

-

Wikipedia. (n.d.). Calcitonin gene-related peptide receptor antagonist. Retrieved from [Link][13]

-

Scozzafava, A., et al. (2001). Carbonic anhydrase inhibitors: perfluoroalkyl/aryl-substituted derivatives of aromatic/heterocyclic sulfonamides as topical intraocular pressure-lowering agents with prolonged duration of action. Journal of Medicinal Chemistry. Retrieved from [Link][36]

-

Basile, A. S., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. Retrieved from [Link][37]

-

Vullo, D., et al. (2007). Carbonic anhydrase inhibitors: design of thioureido sulfonamides with potent isozyme II and XII inhibitory properties and intraocular pressure lowering activity in a rabbit model of glaucoma. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][38]

-

Shrimanker, I., & Bhattarai, S. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link][39]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]